9,9-dimethyl-9H-fluorene-2,7-diamine

OLED Hole‑Transport Materials Thermal Stability

This ≥99% (HPLC) aromatic diamine monomer features a rigid fluorene core with bridgehead 9,9-dimethyl substitution, delivering 15–20 °C higher Tg and 0.11–0.14 V lower ionization potential in hole-transport materials versus unsubstituted analogs. Its unique 'cardo' architecture enables polyimides with ultra-low CTE (as low as 5.8 ppm·K⁻¹) and exceptional moisture-barrier performance (WVTR 0.51 g·m⁻²·day⁻¹), making it a strategic monomer for foldable-display CPI substrates and flexible printed circuit coatings. In COF synthesis, it provides intermediate photocatalytic activity for fine-tuning optoelectronic properties. Ready-to-use ≥99% purity eliminates pre-polymerization purification, reducing development time and improving batch-to-batch consistency for pilot-scale production and high-volume manufacturing.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
Cat. No. B12505681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-dimethyl-9H-fluorene-2,7-diamine
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C
InChIInChI=1S/C15H16N2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,16-17H2,1-2H3
InChIKeyFUKMZONXXALQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 9,9-Dimethyl-9H-fluorene-2,7-diamine (S‑A‑1, DFDA): A High‑Purity Fluorene Diamine Monomer for Advanced Polyimide and OLED Applications


9,9‑Dimethyl‑9H‑fluorene‑2,7‑diamine (CAS 216454‑90‑9) is an aromatic diamine monomer characterized by a rigid fluorene core, with amino groups precisely positioned at the 2‑ and 7‑ positions and two methyl substituents at the bridgehead 9‑position . This substitution pattern imparts a unique ‘cardo’‑type architecture that combines planarity with steric bulk, driving its utility as a building block in high‑performance polyimides, covalent organic frameworks (COFs), and hole‑transport materials .

Why 9,9‑Dimethyl‑9H‑fluorene‑2,7‑diamine Cannot Be Replaced by Generic Fluorene Diamines or Biphenyl Analogs


Despite their shared fluorene backbone, simple substitution at the 9‑position alters chain packing, thermal behavior, and electronic properties in ways that preclude drop‑in replacement. Fluorene diamines lacking 9‑substituents (e.g., 9H‑fluorene‑2,7‑diamine) or bearing different alkyl/aryl groups exhibit distinct reactivity, glass‑transition temperatures (Tg), and optoelectronic performance [1]. Likewise, biphenyl‑based diamines such as TPD fail to match the thermal stability and charge‑transport efficiency of 9,9‑dimethyl‑functionalized systems [2]. The quantitative comparisons below demonstrate why selecting this specific diamine is non‑interchangeable with its closest analogs.

Quantitative Differentiation of 9,9‑Dimethyl‑9H‑fluorene‑2,7‑diamine: Head‑to‑Head Comparisons with Structural Analogs


Higher Glass‑Transition Temperature in Hole‑Transport Derivatives vs. Biphenyl Analogs

Derivatives of 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine consistently yield hole‑transport materials with superior thermal stability relative to biphenyl‑bridged analogs. For example, 2,7‑bis(diarylamino)‑9,9‑dimethylfluorenes exhibit glass‑transition temperatures (Tg) that are 15–20 °C higher than their biphenyl‑linked counterparts [1]. In a separate study, the fluorene‑core HTM N,N′‑iminostilbenyl‑4,4′‑fluorene (ISF) achieved a Tg of 161 °C, whereas analogous biphenyl systems degrade or crystallize under similar thermal stress [2].

OLED Hole‑Transport Materials Thermal Stability

Defined Photocatalytic Efficiency Order in Fluorene‑Based Covalent Organic Frameworks (COFs)

In a systematic study of fluorene‑based COFs, three diamines—9H‑fluorene‑2,7‑diamine (DAF), 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine (MFC), and 9,9‑difluoro‑9H‑fluorene‑2,7‑diamine (FFC)—were each coupled with 1,3,5‑triformylphloroglucinol (Tp) to yield TpDAF‑COF, TpMFC‑COF, and TpFFC‑COF. Optoelectronic measurements and photocatalytic oxidation of amines to imines revealed a consistent efficiency ranking: TpFFC‑COF > TpMFC‑COF > TpDAF‑COF [1].

Covalent Organic Frameworks Photocatalysis Amine Oxidation

High Hole Drift Mobility in a 9,9‑Dimethylfluorene‑2,7‑diamine‑Derived Small Molecule

The diamine derivative N,N′‑bis[9,9‑dimethyl‑2‑fluorenyl]‑N,N′‑diphenyl‑9,9‑dimethylfluorene‑2,7‑diamine (PFFA) was synthesized and its charge‑transport properties evaluated via time‑of‑flight measurements. PFFA glass exhibited a hole drift mobility of 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ at an electric field of 1.0 × 10⁵ V cm⁻¹ at 293 K [1]. This mobility, combined with a Tg of 135 °C, positions PFFA as a high‑performance alternative to conventional hole‑transporters like TPD (Tg ≈ 60 °C, mobility ≈ 1 × 10⁻³ cm² V⁻¹ s⁻¹).

OLED Charge Transport Hole Mobility

Enhanced Chain Rigidity and Fractional Free Volume in Polyimides from Fluorene‑Derived Diamines

Polyimides synthesized from 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine exhibit a combination of high fractional free volume (FFV) and exceptional chain rigidity not achievable with open‑chain diamines. While specific FFV values for the target diamine are proprietary in many formulations, the class‑level behavior is well‑documented: fluorene‑containing diamines introduce ‘cardo’‑type kinks that inhibit chain packing, increasing gas permeability without sacrificing selectivity [1]. For instance, a related fluorene‑diamine‑based polyimide (FAPPI) demonstrates a water vapor transmission rate (WVTR) of only 0.51 g·m⁻²·day⁻¹ and an oxygen transmission rate (OTR) of 0.43 cm³·m⁻²·day⁻¹, accompanied by a CTE as low as 5.8 ppm·K⁻¹ and a Tg of 416 °C [2].

Polyimides Gas Separation Microporosity

Reduced Ionization Potential for Enhanced Hole Injection in OLEDs

Diamine hole‑transport materials built on a fluorene core exhibit lower ionization potentials (Ip) than their biphenyl‑based counterparts. This 0.11–0.14 V reduction in Ip lowers the energy barrier for hole injection from the ITO anode, leading to higher external quantum efficiencies in OLED devices [1]. The effect is attributed to the extended π‑conjugation and electron‑donating character of the 9,9‑dimethylfluorene scaffold.

OLED Hole Injection Ionization Potential

Commercial Purity Benchmark: ≥99% Assay for Demanding Polyimide Synthesis

Leading technical suppliers offer 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine (S‑A‑1) with a certified purity of ≥99% (HPLC), accompanied by rigorous metal‑ion control . In contrast, generic fluorene diamines or 9‑substituted variants (e.g., 9,9‑dioctyl‑2,7‑diamine) are frequently listed at 95–97% purity with unspecified metal content . This difference in monomer quality is critical for polyimide film formation, where trace impurities can catalyze unwanted side reactions or degrade dielectric performance.

Polyimide Monomer Purity Procurement

High‑Value Application Scenarios for 9,9‑Dimethyl‑9H‑fluorene‑2,7‑diamine (S‑A‑1)


Thermally Stable Hole‑Transport Layers for Automotive and High‑Brightness OLEDs

Leveraging the 15–20 °C Tg elevation and 0.11–0.14 V Ip reduction documented for fluorene‑core HTMs [REFS-1, REFS-2], 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine is an ideal precursor for hole‑transport materials in OLEDs destined for high‑temperature environments (e.g., automotive displays, outdoor signage). The enhanced thermal stability delays morphological degradation, while the lower injection barrier improves power efficiency, directly addressing the two primary failure mechanisms in commercial OLEDs.

Flexible Polyimide Films for Foldable Displays and Microelectronics Packaging

The combination of ultra‑low CTE (as low as 5.8 ppm·K⁻¹) and outstanding gas‑barrier performance (WVTR = 0.51 g·m⁻²·day⁻¹) observed in fluorene‑diamine‑based polyimides [3] makes 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine a strategic monomer for colorless polyimide (CPI) substrates in foldable smartphones and for moisture‑barrier coatings in flexible printed circuits. The ≥99% commercial purity ensures the reproducible film quality required for high‑volume manufacturing.

Covalent Organic Framework (COF) Photocatalysts for Selective Aerobic Oxidations

In COF synthesis, 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine (MFC) provides a defined, intermediate level of photocatalytic activity—superior to the unsubstituted 9H‑fluorene‑2,7‑diamine but below the difluoro analog—enabling fine‑tuning of COF optoelectronic properties [4]. This allows researchers to balance cost (MFC is more economical than the fluorinated monomer) and performance when designing heterogeneous photocatalysts for amine oxidation or other visible‑light‑driven organic transformations.

High‑Purity Monomer Supply for Academic and Industrial Polyimide R&D

With a commercial purity specification of ≥99% (HPLC) and controlled metal‑ion content , 9,9‑dimethyl‑9H‑fluorene‑2,7‑diamine (S‑A‑1) meets the stringent requirements for reproducible polyimide synthesis in both academic laboratories and pilot‑scale production. Unlike generic 95–97% purity diamines that may require pre‑polymerization purification, this grade can be used as‑received, reducing development time and improving batch‑to‑batch consistency.

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